molecular formula C13H17NO B1269825 3-(1-Adamantyl)-3-oxopropanenitrile CAS No. 23938-42-3

3-(1-Adamantyl)-3-oxopropanenitrile

Cat. No. B1269825
CAS RN: 23938-42-3
M. Wt: 203.28 g/mol
InChI Key: ALVFKYUPAPUUIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(1-Adamantyl)-3-oxopropanenitrile involves reactions of methyl adamantane-1-carboxylate and methyl (1-adamantyl)acetate with acetonitrile in the presence of sodium hydride. This process yields this compound and 4-(1-adamantyl)-3-oxobutanenitrile, among other products, highlighting the versatility of adamantane derivatives in organic synthesis (Shiryaev et al., 2015).

Molecular Structure Analysis

Adamantane derivatives, including this compound, are characterized by their unique molecular structures, which are influenced by the adamantane core. The adamantane structure imparts stability and rigidity, affecting the conformational adaptability of its derivatives. Studies on adamantane derivatives like 1-(adamantane-1-carbonyl)-3-halophenyl thioureas provide insights into bond lengths, angles, and conformational stability, revealing the chair conformation of the condensed cyclohexane rings and the impact of intramolecular hydrogen bonding (Saeed et al., 2013).

Chemical Reactions and Properties

This compound participates in various chemical reactions, showcasing the chemical versatility of adamantane derivatives. Its reactions with acetonitrile, facilitated by sodium hydride, demonstrate the potential for synthesizing complex molecules. The compound's structure, influenced by the adamantane scaffold, plays a crucial role in its reactivity and interaction with other molecules (Shiryaev et al., 2015).

Scientific Research Applications

Chemical Synthesis and Complexation

  • Synthesis of Adamantane Derivatives : 3-(1-Adamantyl)-3-oxopropanenitrile is used in synthesizing various adamantane derivatives. For example, reactions of methyl esters of adamantane acids with acetonitrile yield products including this compound (Shiryaev et al., 2015).

  • Selective Complexation with Tungsten Pentacarbonyl : This compound is useful in separating mixtures of adamantyl nitriles through reaction with tungsten pentacarbonyl, demonstrating specific chemical interactions valuable in separation and purification processes (Jefford et al., 1996).

Pharmacological Applications

  • Biologically Active Derivatives Synthesis : The compound is also employed in synthesizing biologically active derivatives. For example, adamantylcyclohexanols and adamantylpyrimidines, which have antiviral properties, are synthesized using adamantane derivatives like this compound (Aigami et al., 1975).

Chemical Reactions and Properties

  • Study of Adamantyl Radicals and Ions : Research on the chemical properties of adamantyl radicals and their corresponding carbonium ions, which are closely related to the structure and reactivity of adamantane derivatives, provides insights into the fundamental aspects of chemical reactions involving this compound (Kruppa & Beauchamp, 1986).

Material Science

  • Coating Film Properties : Alkoxylsilane including adamantyl group synthesized from this compound and related compounds can be used to create coating films on surfaces. These films are noted for their increased thickness, improved hardness, and water repellency, making them useful in various industrial applications (Tsuge & Ono, 2007).

Molecular Structures and Analyses

  • X-ray Crystallography and NMR Studies : Detailed structural analysis of derivatives of this compound through techniques like X-ray crystallography and NMR spectroscopy helps in understanding the molecular geometry and electronic properties of these compounds, which is crucial for their application in various scientific fields (Cabildo et al., 1985).

Mechanism of Action

The mechanism of action of adamantane derivatives can vary widely depending on their specific chemical structure and the context in which they are used. For example, some adamantane derivatives have been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.

Safety and Hazards

Like all chemicals, adamantane and its derivatives should be handled with care. Safety data sheets provide information on the potential hazards of these compounds, including their reactivity, health hazards, and precautions for safe handling and use .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research directions could include the development of new synthesis methods, the exploration of new applications, and the investigation of the properties of novel adamantane derivatives .

properties

IUPAC Name

3-(1-adamantyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVFKYUPAPUUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342835
Record name 3-(1-Adamantyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23938-42-3
Record name 3-(1-Adamantyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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